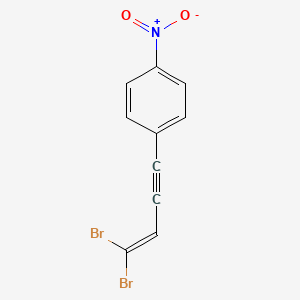![molecular formula C15H10O3 B12528435 3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
3-Acetyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. This compound is characterized by a fused ring system consisting of a benzene ring and a chromenone moiety, with an acetyl group attached at the third position. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of biphenyl-2-carboxylic acid in the presence of potassium peroxydisulfate and silver nitrate as catalysts. The reaction is carried out in a mixture of water and acetonitrile at 50°C for 27 hours. The product is then extracted with dichloromethane and purified through silica gel filtration .
Another approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core through a three-step synthetic sequence. This method is metal-free and involves a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Acetyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it inhibits the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various cellular processes, including inflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[c]chromen-6-one: Lacks the acetyl group at the third position.
Urolithins: Hydroxylated derivatives of benzochromenones with similar biological activities.
3,4-Benzocoumarin: Another benzochromenone derivative with different substitution patterns.
Uniqueness
3-Acetyl-6H-benzo[c]chromen-6-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-acetylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)18-14(12)8-10/h2-8H,1H3 |
InChI Key |
DUZHTHVSCRNOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


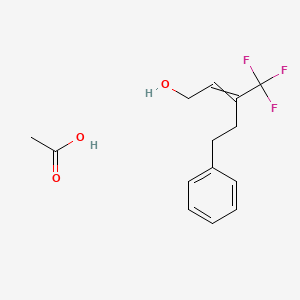
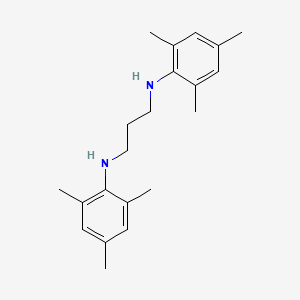
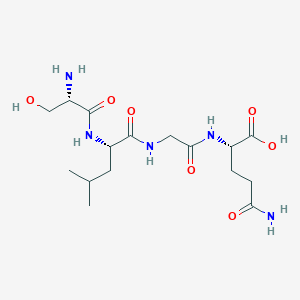
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
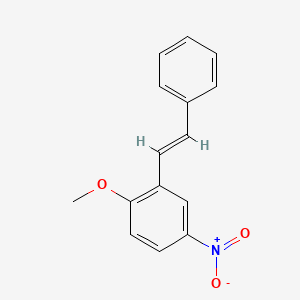
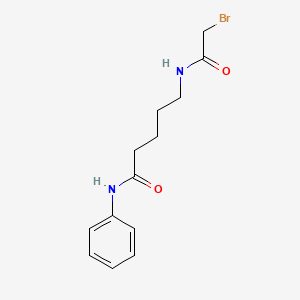
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
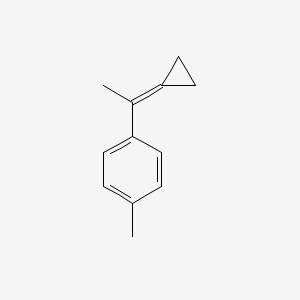
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
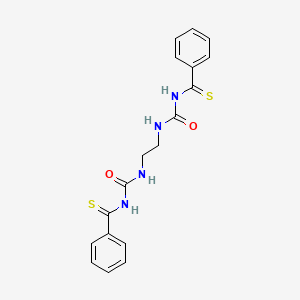
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
